molecular formula C14H12N2 B1295015 4,7-Dimethyl-1,10-phenanthroline CAS No. 3248-05-3

4,7-Dimethyl-1,10-phenanthroline

Cat. No.: B1295015
CAS No.: 3248-05-3
M. Wt: 208.26 g/mol
InChI Key: JIVLDFFWTQYGSR-UHFFFAOYSA-N
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Description

4,7-Dimethyl-[1,10]Phenanthroline is an organic compound belonging to the class of phenanthrolines. It is characterized by the presence of two methyl groups at the 4 and 7 positions of the phenanthroline skeleton, which is a derivative of phenanthrene. This compound is known for its aromatic polycyclic structure, consisting of two pyridine rings non-linearly joined by a benzene ring .

Biochemical Analysis

Biochemical Properties

4,7-Dimethyl-1,10-phenanthroline plays a significant role in biochemical reactions, primarily as a ligand that forms complexes with metal ions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it forms complexes with metal ions such as copper, iron, and zinc, which are essential cofactors for many enzymatic reactions. These interactions can influence the activity of metalloproteins and metalloenzymes, affecting processes such as electron transfer, catalysis, and structural stability .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the activity of metalloproteins involved in oxidative stress responses and DNA repair mechanisms. By chelating metal ions, this compound can alter the redox state of cells, impacting processes such as apoptosis, proliferation, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate enzymes. For instance, it can inhibit metalloproteases by chelating the metal ion required for their catalytic activity, leading to enzyme inactivation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the activity of certain enzymes and protecting against oxidative stress. At high doses, it can be toxic, leading to adverse effects such as tissue damage, inflammation, and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, the compound can inhibit or activate enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in energy production, redox balance, and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in various cellular compartments. The compound’s localization and accumulation can influence its activity and function, affecting processes such as metal ion homeostasis and enzyme regulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Dimethyl-[1,10]Phenanthroline can be synthesized through various methods. One common approach involves the reaction of 1,10-phenanthroline with methylating agents under controlled conditions. For instance, the reaction of 1,10-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate can yield 4,7-Dimethyl-[1,10]Phenanthroline .

Industrial Production Methods

In industrial settings, the production of 4,7-Dimethyl-[1,10]Phenanthroline often involves large-scale methylation reactions. The process typically includes the use of methylating agents like dimethyl sulfate or methyl iodide, along with appropriate catalysts and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-[1,10]Phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted phenanthrolines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethyl-[1,10]Phenanthroline is unique due to its specific methylation pattern, which enhances its solubility and reactivity compared to the parent compound, 1,10-phenanthroline. This makes it particularly useful in applications requiring specific ligand properties and metal ion interactions .

Properties

IUPAC Name

4,7-dimethyl-1,10-phenanthroline
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InChI

InChI=1S/C14H12N2/c1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13/h3-8H,1-2H3
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InChI Key

JIVLDFFWTQYGSR-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C
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Molecular Formula

C14H12N2
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DSSTOX Substance ID

DTXSID9062932
Record name 1,10-Phenanthroline, 4,7-dimethyl-
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Molecular Weight

208.26 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 4,7-Dimethyl-1,10-phenanthroline
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CAS No.

3248-05-3, 308134-34-1
Record name 4,7-Dimethyl-1,10-phenanthroline
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Record name 1,10-Phenanthroline, 4,7-dimethyl-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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